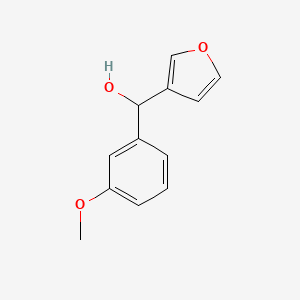

3-Furyl-(3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl-(3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQREDZCHNFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework of Furan and Methoxyphenyl Derivatives in Organic Chemistry

The foundational elements of 3-Furyl-(3-methoxyphenyl)methanol, the furan (B31954) and methoxyphenyl groups, are prevalent scaffolds in a vast array of organic molecules, including many with significant biological activity.

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structure is a common motif in natural products and is valued in medicinal chemistry for its ability to act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene. Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block in synthesis. georganics.sk Furan derivatives are utilized in the production of pharmaceuticals, resins, and coatings. georganics.sk

The methoxyphenyl group consists of a phenyl ring substituted with a methoxy (B1213986) (-OCH3) group. The position of the methoxy group on the ring (ortho, meta, or para) significantly influences the molecule's electronic properties and three-dimensional shape. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and its ability to interact with biological targets. Methoxyphenols, for instance, are a class of compounds that include a methoxy group on a phenol (B47542) structure. foodb.ca

Importance of the Carbinol Functional Group in Chemical Synthesis

The carbinol, or alcohol (-CHOH), functional group in 3-Furyl-(3-methoxyphenyl)methanol is a critical linker and a key site for chemical transformations. This secondary alcohol group imparts polarity to the molecule and provides a reactive handle for a variety of synthetic operations.

Alcohols are fundamental intermediates in organic synthesis. They can be oxidized to form ketones or carboxylic acids, or they can undergo substitution reactions to introduce other functional groups. The hydroxyl group can also be converted into a better leaving group, facilitating nucleophilic substitution reactions. Furthermore, the carbinol moiety can participate in esterification and etherification reactions, allowing for the construction of more complex molecules. The preparation of various furfuryl alcohols, for example, often involves the reduction of a corresponding aldehyde or acid. georganics.skgoogle.com

Review of Current Research Trends for Aromatic Methanol Compounds

Strategies for Constructing the Carbinol Carbon-Carbon Bonds

The creation of the carbon-carbon bond at the carbinol center is a critical step in the synthesis of this compound. Nucleophilic addition reactions are a cornerstone of this process.

Nucleophilic Addition Reactions to Carbonyl Moieties

The most direct and widely employed method for constructing the diaryl carbinol framework is the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org This reaction typically involves the attack of a carbanionic carbon on the electrophilic carbon of a carbonyl group. libretexts.org For the synthesis of this compound, this can be achieved in two primary ways:

Addition of a 3-furyl nucleophile to 3-methoxybenzaldehyde (B106831): A Grignard reagent or an organolithium species derived from a 3-halofuran can be added to 3-methoxybenzaldehyde.

Addition of a 3-methoxyphenyl (B12655295) nucleophile to 3-furaldehyde (B129913): A Grignard reagent, such as 3-methoxyphenylmagnesium bromide, can be reacted with 3-furaldehyde. nih.gov

The choice between these two pathways often depends on the availability and stability of the starting materials. Both 3-methoxybenzaldehyde and 3-furaldehyde are commercially available, making this a convergent and efficient approach. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. libretexts.org

Organometallic Reagent-Mediated Coupling Approaches

While less direct for this specific carbinol, organometallic coupling reactions represent a powerful tool for C-C bond formation. Tandem reactions involving the addition of a Grignard reagent to a vinyl phosphinate, followed by reaction with an electrophile, demonstrate the versatility of organometallic intermediates in constructing complex carbon skeletons. nih.gov In principle, a more complex, multi-step coupling strategy could be envisioned but is less common for the direct synthesis of this type of secondary alcohol compared to nucleophilic addition.

Methods for Incorporating the 3-Furyl Moiety

The introduction of the 3-furyl group presents unique challenges due to the electronic nature of the furan ring, which can make direct functionalization at the 3-position less straightforward than at the 2- or 5-positions. acs.org

Derivatization of Furan-3-methanol or its Precursors

A common and effective strategy involves starting with a pre-functionalized furan. Furan-3-methanol is a key intermediate that can be prepared by the reduction of furan-3-carboxylic acid or its esters. georganics.skgeorganics.sk Furan-3-carboxylic acid itself can be synthesized through various routes, including the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement. researchgate.net

Once furan-3-methanol is obtained, it can be oxidized to furan-3-carboxaldehyde using reagents like pyridinium (B92312) chlorochromate (PCC). sigmaaldrich.com This aldehyde is then a prime substrate for nucleophilic attack by a 3-methoxyphenyl organometallic reagent as described in section 2.1.1.

| Starting Material | Reagent | Product | Reference |

| Furan-3-carboxylic acid | Reducing agent | Furan-3-methanol | georganics.skgeorganics.sk |

| Furan-3-methanol | Pyridinium chlorochromate (PCC) | Furan-3-carboxaldehyde | sigmaaldrich.com |

Synthetic Routes Involving Furan Ring Formation

While generally more complex for this target molecule, building the furan ring itself is another approach. Various methods exist for the synthesis of substituted furans from acyclic precursors. acs.orgtandfonline.compnas.orgorganic-chemistry.org For instance, a convenient synthesis of 3-substituted furans can be achieved through the reductive annulation of 1,1,1-trichloroethyl propargyl ethers mediated by catalytic Cr(II). acs.org Another method involves the thermal cyclization and dehydration of 1,2,3,4-tetraols. rsc.org These de novo synthesis routes offer flexibility but are typically more step-intensive than derivatizing an existing furan ring.

Approaches for Introducing the 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety can be incorporated through several reliable methods, primarily involving either a nucleophilic or an electrophilic precursor.

The most common approach is the use of a 3-methoxyphenyl Grignard reagent. This is typically prepared by reacting 3-bromoanisole (B1666278) or 3-chloroanisole (B146291) with magnesium metal in an ethereal solvent. This organometallic species can then be used in a nucleophilic addition reaction with 3-furaldehyde.

Alternatively, commercially available 3-methoxybenzaldehyde can serve as the electrophilic partner for a 3-furyl nucleophile. This is often the more practical approach given the ready availability of 3-methoxybenzaldehyde.

The synthesis of related (methoxyphenyl)methanol compounds has also been documented. For example, (3-methoxy-4-methylphenyl)methanol (B1599690) can be synthesized by the reduction of 3-methoxy-4-methyl-benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4). This highlights a general strategy of reducing a corresponding benzoic acid or ester to the benzyl (B1604629) alcohol, a principle that could be adapted if a suitable precursor to this compound with a carboxylic acid function were available.

| Precursor | Reagent/Reaction | Moiety Introduced |

| 3-Haloanisole | Mg | 3-Methoxyphenyl Grignard Reagent |

| 3-Methoxybenzaldehyde | 3-Furyl nucleophile | 3-Methoxyphenyl |

| 3-Methoxybenzoic acid derivative | Reducing agent (e.g., LiAlH4) | 3-Methoxyphenylmethanol scaffold |

Stereoselective Synthesis of this compound

The carbinol carbon in this compound is a stereocenter. Consequently, the development of stereoselective methods to access enantiomerically enriched or pure forms of this alcohol is of significant interest.

Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess. For the synthesis of chiral this compound, this can be achieved through the use of chiral catalysts.

One prominent strategy is the catalytic asymmetric addition of a 3-furyl nucleophile to 3-methoxybenzaldehyde. This can be accomplished using a chiral ligand to modify a metal catalyst, thereby creating a chiral environment that favors the formation of one enantiomer over the other. For instance, the asymmetric addition of 3-furylboronic acid to 3-methoxybenzaldehyde can be catalyzed by a chiral rhodium or palladium complex. The enantioselectivity of such reactions is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions.

Another approach is the asymmetric reduction of 3-furyl 3-methoxyphenyl ketone. A number of chiral reducing agents and catalytic systems have been developed for this purpose, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source.

Table 3: Potential Chiral Catalysts for Asymmetric Synthesis

| Reaction Type | Catalyst System | Expected Outcome |

|---|---|---|

| Asymmetric Addition | Chiral Rhodium-phosphine complex + 3-furylboronic acid | Enantiomerically enriched alcohol |

While not directly applicable to the synthesis of a single enantiomer from achiral precursors, substrate-controlled diastereoselective reactions are crucial when a chiral center is already present in the starting material. For the synthesis of this compound, this would be relevant in the context of synthesizing derivatives or more complex molecules containing this moiety. For instance, if a chiral auxiliary were attached to either the furan or the phenyl ring, the existing stereocenter could direct the stereochemical outcome of the carbinol center formation, leading to a diastereomerically enriched product.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of powerful techniques that can potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, atom economy, and novelty.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be adapted. For example, a reaction could potentially be designed involving a furan-containing component, a derivative of 3-methoxybenzaldehyde, and a third component that facilitates the key bond formations in a single pot. The development of such a reaction would represent a novel and highly efficient approach to this class of compounds. Research into MCRs has led to the synthesis of complex furan-containing heterocycles, suggesting the potential for future applications in the synthesis of simpler structures like the target molecule. mdpi.com

Mechanochemical Approaches in Synthesis

Mechanochemistry is a branch of chemistry where mechanical force is used to induce chemical reactions. nih.gov This solvent-free or nearly solvent-free approach has gained significant traction as a sustainable alternative to conventional solution-based methods. nih.govacs.org By eliminating the need for bulk solvents, mechanochemistry reduces waste generation and often leads to shorter reaction times and higher yields. researchgate.netrsc.org The core of this technique often involves ball milling, where the kinetic energy from grinding media is transferred to solid reactants, thereby initiating chemical transformations. nih.gov This methodology is increasingly being explored for the synthesis of complex organic molecules and active pharmaceutical ingredients. researchgate.netacs.org

While specific research detailing the dedicated mechanochemical synthesis of this compound is not widely available in peer-reviewed literature, the principles underlying mechanochemical reactions, particularly for C-C bond formation, are well-established and applicable. rsc.orgnih.gov The key transformation for synthesizing this diaryl methanol is a Grignard-type reaction between a furan-derived organometallic reagent and 3-methoxybenzaldehyde.

Recent advancements have demonstrated the successful preparation of Grignard reagents in paste form under mechanochemical conditions, which can then be used directly in one-pot reactions with various electrophiles. acs.org This indicates the feasibility of a mechanochemical route to this compound. Such a process would likely involve milling magnesium with an appropriate 3-furyl halide to form the Grignard reagent, followed by the addition of 3-methoxybenzaldehyde to the same milling vessel to yield the final product.

The advantages of employing a mechanochemical approach for this synthesis are manifold. It circumvents the use of hazardous and flammable ether solvents typically required for Grignard reactions. nih.gov Furthermore, mechanochemical methods can enhance reactivity and in some cases provide access to products that are difficult to obtain through traditional solution chemistry. acs.org The efficiency and green credentials of mechanochemical synthesis make it a highly attractive area for future research and development in the production of fine chemicals. researchgate.netacs.org

The following table outlines a generalized comparison between traditional and potential mechanochemical synthetic routes for diaryl methanols, based on established mechanochemical principles.

Table 1: Conceptual Comparison of Synthetic Routes for Diaryl Methanols

| Parameter | Traditional Solution-Phase Synthesis | Mechanochemical Synthesis (Projected) |

|---|---|---|

| Reaction Media | Anhydrous organic solvents (e.g., THF, Diethyl Ether) | Solvent-free or Liquid-Assisted Grinding (LAG) |

| Reaction Time | Several hours to overnight | Potentially minutes to a few hours |

| Energy Input | Heating or cooling | Mechanical grinding/milling |

| Waste Profile | Significant solvent waste | Minimal waste, primarily from purification |

| Yields | Variable, sensitive to moisture | Often high to quantitative |

| Safety Concerns | Use of flammable and hazardous solvents | Avoidance of bulk flammable solvents |

This table is a generalized projection based on reported advantages of mechanochemical synthesis and is not based on a specific documented synthesis of this compound.

Further research into the mechanochemical synthesis of furan-containing compounds and other diaryl methanols will be crucial in optimizing and fully realizing the potential of this sustainable technology for producing valuable chemical intermediates like this compound. researchgate.netnih.govresearchgate.net

Reactivity Profiles of the Furan Heterocycle in this compound

The furan ring is an electron-rich aromatic system, making it susceptible to a range of reactions. Its reactivity is significantly higher than that of benzene (B151609) due to the electron-donating nature of the oxygen atom. numberanalytics.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In furan, these reactions predominantly occur at the 2- and 5-positions, which are most activated by the ring oxygen. numberanalytics.com The general mechanism involves the attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For 3-substituted furans like this compound, the directing effects of the substituent at the 3-position and the inherent reactivity of the furan ring must be considered. The substituent can influence the regioselectivity of the electrophilic attack. While specific studies on the EAS patterns of this compound are not extensively detailed in the provided results, general principles of furan chemistry suggest that electrophilic attack would likely occur at the 2- or 5-position. The electronic nature of the -(3-methoxyphenyl)methanol substituent would further modulate this reactivity.

Table 1: General Electrophilic Aromatic Substitution Reactions of Aromatic Compounds

| Reaction | Reagent(s) | Electrophile |

|---|---|---|

| Halogenation | Cl₂, Br₂ with Lewis Acid (e.g., FeCl₃, FeBr₃) | Cl⁺, Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | R⁺ |

This table presents common EAS reactions applicable to aromatic systems like furan, with the understanding that specific conditions may need optimization for this compound.

Furan can participate as a 4π component in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com However, the aromatic character of furan can make it less reactive in this regard compared to non-aromatic dienes. The reaction often requires forcing conditions or specific dienophiles.

Studies on substituted furans have explored various cycloaddition pathways. For instance, [4+3] cycloadditions between furans and oxyallyls have been investigated, with the regioselectivity being independent of the electronic character of the substituent on the furan ring. acs.org Both 2- and 3-substituted furans have been shown to yield specific regioisomers in these reactions. acs.org Furthermore, methods for the synthesis of tetrasubstituted furans have been developed using formal [3+2] cycloaddition strategies. acs.org Higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones, have also been demonstrated. nih.gov These studies highlight the versatility of the furan ring in constructing complex cyclic systems.

The furan ring is sensitive to both oxidation and reduction. Oxidative cleavage of the furan ring is a synthetically useful transformation, providing access to 1,4-dicarbonyl compounds. organicreactions.org Various oxidizing agents can be employed, including singlet oxygen and peracids. researchgate.netresearchgate.net The oxidation of furfuryl alcohols, a class of compounds to which this compound belongs, can lead to highly functionalized heterocyclic structures through what is known as the Achmatowicz reaction. organicreactions.org In some contexts, the furan ring can serve as a masked carboxylic acid, as it can be oxidized to the corresponding acid. researchgate.net The biotransformation of furan-containing compounds often involves cytochrome P450-catalyzed ring oxidation, leading to reactive metabolites. nih.gov

Reduction of the furan ring can also be achieved, typically yielding dihydrofuran or tetrahydrofuran derivatives. numberanalytics.com Common reducing agents for this purpose include catalytic hydrogenation (H₂ with a metal catalyst) or hydride reagents like sodium borohydride (B1222165) (NaBH₄), with the specific conditions influencing the final product. numberanalytics.com

Transformations at the Carbinol Center of this compound

The carbinol (alcohol) functional group in this compound is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

The secondary alcohol of the carbinol center can be oxidized to the corresponding ketone, 3-furyl-(3-methoxyphenyl)methanone. A variety of oxidizing agents are available for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups, such as the furan ring.

Table 2: Common Oxidizing Agents for Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | Dichloromethane | Can be selective for primary and secondary alcohols. |

| Manganese dioxide (MnO₂) | Various solvents (e.g., chloroform, acetone) | Particularly effective for allylic and benzylic alcohols. |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C) | Mild conditions, avoids heavy metals. |

This table provides a general overview of reagents used for the oxidation of alcohols. The optimal conditions for the oxidation of this compound would need to be determined experimentally.

The hydroxyl group of the carbinol center can be a leaving group in nucleophilic substitution reactions, often after protonation or conversion to a better leaving group (e.g., a tosylate or a halide). This allows for the introduction of a variety of nucleophiles at the benzylic position, leading to a diverse array of functional group interconversions.

The mechanism of these substitutions can vary, potentially proceeding through SN1 or SN2 pathways, depending on the reaction conditions and the stability of the resulting carbocation. The benzylic nature of the carbinol center and the presence of the electron-donating methoxy (B1213986) group on the phenyl ring would likely stabilize a carbocation intermediate, potentially favoring an SN1-type mechanism under appropriate conditions. Studies on the methanolysis of substituted benzoyl bromides have shown the operation of both SN1 and SN2-type processes. rsc.org The anchimeric assistance of heteroatoms, such as selenium in analogous systems, can also influence the reaction pathways in nucleophilic substitutions. mdpi.com

Dehydration and Elimination Processes

The dehydration of alcohols to form alkenes is a classic elimination reaction, typically catalyzed by acid. For a benzylic-type alcohol like this compound, this transformation is expected to proceed readily due to the stability of the resulting carbocation intermediate. The most common mechanism for the dehydration of secondary and tertiary alcohols is the E1 (Elimination, Unimolecular) pathway libretexts.org.

The process is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). Subsequently, this water molecule departs, leading to the formation of a secondary carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized across both the furan and the phenyl rings. The rate-determining step of this E1 mechanism is the formation of this carbocation libretexts.org. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a new π-bond and yielding a conjugated alkene.

Given the structure of this compound, elimination could theoretically result in different isomeric products, depending on which proton is removed. The stability of the resulting conjugated system is the primary driver for product distribution.

Influence of the 3-Methoxyphenyl Group on Reactivity

The 3-methoxyphenyl substituent plays a critical role in modulating the reactivity of the carbinol center and the aromatic ring itself. This influence is primarily exerted through electronic effects.

The methoxy group (-OCH₃) exhibits a dual electronic nature:

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework. This is a distance-dependent effect.

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions quora.com.

In the case of this compound, the methoxy group is at the meta position relative to the furyl-methanol substituent. When a carbocation is formed at the benzylic position, the resonance-donating (+R) effect of the meta-methoxy group does not extend to the benzylic carbon youtube.com. Therefore, the dominant influence on the stability of the benzylic carbocation is the electron-withdrawing inductive effect (-I) quora.com. This effect destabilizes the positively charged intermediate, making its formation less favorable compared to an unsubstituted phenyl ring or a para-methoxy substituted analogue, which would be stabilized by the +R effect youtube.comchemistrysteps.com.

Table 1: Summary of Electronic Effects of the Methoxy Group on Benzylic Carbocation Stability

| Substituent Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Carbocation Stability |

| ortho- | Destabilizing | Stabilizing | Net stabilization (often dominated by +R) |

| meta- | Destabilizing | Ineffective | Net destabilization |

| para- | Destabilizing | Stabilizing | Strong net stabilization |

Regioselectivity refers to the preference for reaction at one position over another. For electrophilic aromatic substitution (EAS) reactions occurring on the methoxyphenyl ring, the directing influence of the existing substituents is paramount. The methoxy group is a powerful activating group and an ortho, para-director due to its strong +R effect, which enriches the electron density at the positions ortho and para to it quora.com. The furyl-methanol group, being weakly deactivating due to the inductive effect of the carbinol oxygen, would direct incoming electrophiles to the meta-position relative to itself.

In a competition between these two groups, the strongly activating ortho, para-directing methoxy group governs the regiochemical outcome. Therefore, electrophilic attack on the 3-methoxyphenyl ring of the molecule is expected to occur predominantly at positions 2, 4, and 6 (ortho and para to the methoxy group), with steric hindrance potentially reducing the reactivity of the 2-position.

Elucidation of Reaction Mechanisms for this compound

Investigating the precise mechanism of reactions involving this compound requires the identification of transient species and the measurement of reaction rates.

The central intermediate in many reactions of this alcohol, particularly in polar, acidic media, is the 3-furyl-(3-methoxyphenyl)methyl carbocation . This species is a resonance-stabilized carbocation chemistrysteps.com. The positive charge is delocalized not only across the phenyl ring but also into the furan ring system. The stability of this intermediate is a key factor in the facility of Sₙ1 and E1 reactions libretexts.org.

The stability of this carbocation is, however, lessened by the electron-withdrawing inductive (-I) effect of the meta-methoxy group, as previously discussed youtube.com. In other reaction pathways, such as those initiated by photolysis or radical initiators, radical intermediates could be formed. Studies on analogous compounds like 2-furylmethanol have shown the formation of radical adducts in certain reactions researchgate.net. The benzylic position is known to stabilize radicals effectively through resonance, similar to how it stabilizes carbocations chemistrysteps.com.

While specific kinetic data for this compound is not widely published, kinetic principles can be inferred from related structures. For the E1 dehydration reaction, the rate-limiting step is the unimolecular formation of the carbocation from the protonated alcohol libretexts.org.

Rate = k [R-OH₂⁺]

The rate of this step is highly sensitive to the stability of the carbocation formed. Because the meta-methoxy group is destabilizing, the rate of dehydration for this compound is expected to be slower than that of its para-methoxy isomer, [3-Furyl-(4-methoxyphenyl)methanol], and potentially slower than the unsubstituted analogue, [3-Furyl-(phenyl)methanol]. Kinetic studies on similar systems, such as the Diels-Alder reactions of furfuryl alcohol, have utilized techniques like ¹H NMR and UV-Vis spectroscopy to determine rate constants and activation energies, demonstrating a path forward for quantifying the reactivity of this class of compounds mdpi.comnih.gov.

Table 2: Predicted Relative Rates of Dehydration for Methoxy-Substituted Furyl-Phenyl-Methanols

| Compound | Methoxy Position | Electronic Effect on Carbocation | Predicted Relative Rate of E1 Dehydration |

| 3-Furyl-(4-methoxyphenyl)methanol | para | Strong Stabilization (+R > -I) | Fastest |

| 3-Furyl-(2-methoxyphenyl)methanol | ortho | Stabilization (+R > -I), but steric hindrance may play a role | Fast |

| 3-Furyl-(phenyl)methanol | (unsubstituted) | (Baseline) | Intermediate |

| This compound | meta | Destabilization (-I only) | Slowest |

Isotopic Labeling Experiments for Mechanistic Insight

No studies utilizing isotopic labeling to probe the reaction mechanisms of this compound have been identified. Such experiments, which involve the strategic replacement of atoms with their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), are instrumental in tracing the fate of atoms throughout a chemical reaction, thereby elucidating the step-by-step mechanism. Without any documented reactions involving this compound, no data on isotopic labeling exists.

Catalytic Cycle Analysis in Mediated Reactions

Similarly, there is no information available regarding the involvement of this compound in any catalytic processes. Catalytic cycle analysis requires the identification of the compound as a substrate, intermediate, or product in a reaction catalyzed by a metal complex or an organocatalyst. The elucidation of a catalytic cycle involves identifying the active catalytic species, tracking its transformations through various intermediates, and understanding how the substrate is converted to the product with regeneration of the catalyst. The absence of any reported catalytic reactions involving this compound makes this analysis impossible.

Advanced Spectroscopic Characterization Techniques for 3 Furyl 3 Methoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum would show distinct signals for the aromatic protons on both the furan (B31954) and methoxyphenyl rings, the methoxy (B1213986) group protons, the hydroxyl proton, and the benzylic proton. The chemical shifts (δ) and coupling constants (J) would be instrumental in assigning these protons to their specific positions within the molecule.

Table 1: Hypothetical ¹H NMR Data for 3-Furyl-(3-methoxyphenyl)methanol

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available |

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their electronic environment. The spectrum would display separate signals for the carbons of the furan and methoxyphenyl rings, the methoxy carbon, and the benzylic carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the furan and methoxyphenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of the molecule's preferred conformation.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FT-IR spectrum would confirm the presence of key functional groups. A broad absorption band would be expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3100-3000 cm⁻¹. The C-O stretching of the alcohol and the ether would also produce distinct bands in the fingerprint region.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring stretching vibrations typically give rise to strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent in the Raman spectrum.

Table 4: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the absorptions from its two main chromophoric systems: the furan ring and the methoxyphenyl group.

Analysis of Chromophoric Systems

The electronic spectrum of this compound is primarily determined by the π → π* transitions within the furan and benzene (B151609) rings.

Furan Moiety: Furan itself exhibits strong absorption bands in the far UV region, typically below 220 nm, corresponding to π → π* transitions. Substituted furans, like the 3-furyl group in the target molecule, will show shifts in these absorption maxima (λmax) and changes in molar absorptivity (ε).

Methoxyphenyl Moiety: The methoxy group (-OCH₃) on the phenyl ring acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. The methoxy group is an electron-donating group, which causes a bathochromic (red) shift in the benzene ring's characteristic absorption bands. Anisole (methoxybenzene) typically shows a primary band (E2-band) around 217 nm and a secondary band (B-band) around 269 nm. The presence of the furanmethanol substituent at the meta position will further influence these transitions.

The combined molecule, this compound, would be expected to display a complex UV-Vis spectrum with contributions from both aromatic systems. The main absorption bands would likely be observed in the 200-300 nm range. core.ac.uk Low-energy bands in the UV-Vis spectrum can be indicative of potential nonlinear optical (NLO) properties. core.ac.uk

Quantitative Spectrophotometric Investigations (Beyond basic identification)

Quantitative analysis of this compound can be effectively performed using UV-Vis spectrophotometry, based on the Beer-Lambert Law. libretexts.orgsciepub.com This law establishes a linear relationship between absorbance and the concentration of an absorbing species. libretexts.org

A typical quantitative analysis would involve:

Selection of Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) should be chosen. This is typically at a peak in the absorption spectrum to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. libretexts.org

Preparation of Standard Solutions: A series of solutions with known concentrations of purified this compound would be prepared.

Construction of a Calibration Curve: The absorbance of each standard solution is measured at the selected λmax. A plot of absorbance versus concentration is then created, which should yield a straight line passing through the origin. sciepub.com

Analysis of Unknown Sample: The absorbance of a sample with an unknown concentration is measured under the same conditions, and its concentration is determined from the calibration curve.

This method is widely used for the quantification of aromatic compounds in various matrices. nih.govchemicke-listy.cz For instance, methods have been developed for the quantification of methanol (B129727) in various solutions, which can be adapted for more complex alcohols. scielo.brbiorxiv.orgsemanticscholar.org

Below is a hypothetical data table for a quantitative analysis of this compound.

| Concentration (mol/L) | Absorbance at λmax (e.g., 275 nm) |

| 1.0 x 10-5 | 0.15 |

| 2.0 x 10-5 | 0.30 |

| 4.0 x 10-5 | 0.60 |

| 6.0 x 10-5 | 0.90 |

| 8.0 x 10-5 | 1.20 |

This table contains hypothetical data for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates, if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov While this compound is not a radical itself, EPR spectroscopy would be instrumental in studying its radical intermediates, which could be formed under specific conditions like oxidation, radiolysis, or photolysis. nih.gov

The formation of radical cations of furan derivatives has been studied, and their ESR spectra have been well-characterized. rsc.orgresearchgate.net For example, the radical cation of 2,5-diphenylfuran (B1207041) has been identified by ESR spectroscopy. rsc.org The spin density distribution in furan radical cations suggests the unpaired electron resides in a π orbital. researchgate.net

If this compound were to form a radical intermediate, for instance, through the loss of a hydrogen atom from the hydroxyl group or the formation of a radical cation on one of the aromatic rings, EPR spectroscopy could provide valuable information. The resulting EPR spectrum would be characterized by its g-value and hyperfine splitting constants, which would allow for the identification of the radical structure and the distribution of the unpaired electron. nih.govrsc.org

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would involve growing a suitable single crystal of the compound. mdpi.comresearchgate.net This crystal would then be exposed to an X-ray beam, and the diffraction pattern would be collected and analyzed to determine the arrangement of atoms within the crystal lattice. beilstein-journals.orgeurjchem.comscirp.org

The resulting structural data would include the precise coordinates of each atom in the asymmetric unit of the crystal. From these coordinates, a detailed molecular structure can be visualized. For example, a study on a similar pyridylpyrazole derivative confirmed its structure through single-crystal X-ray diffraction. mdpi.com

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a study of which is crucial for understanding the physical properties of the material. rsc.orgresearchgate.netrsc.orgbohrium.com The crystal packing of this compound would likely be dominated by hydrogen bonding involving the hydroxyl group. mdpi.com

Key intermolecular interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks. mdpi.com

π-π Stacking: The furan and phenyl rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion. beilstein-journals.org

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of the aromatic rings or the methoxy group can interact with the π-electron clouds of adjacent aromatic rings.

The interplay of these interactions dictates the final crystal structure and influences properties such as melting point and solubility. rsc.orgmdpi.commdpi.com

Computational and Theoretical Investigations of 3 Furyl 3 Methoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. These methods are used to predict molecular geometries, electronic structures, and other essential properties with remarkable accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. aps.orgnih.gov For 3-Furyl-(3-methoxyphenyl)methanol, DFT calculations, often utilizing functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. epstem.netresearchgate.net This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its reactivity and interactions.

The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.za A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive.

Table 1: Calculated Electronic Properties using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (HOMO-LUMO) | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Specific values for this compound are dependent on the chosen DFT functional and basis set.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also instrumental in predicting and interpreting various types of spectra, which are the experimental fingerprints of molecules.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.netmdpi.com These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental data, the structural assignment of this compound can be confirmed. epstem.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Specific atom positions | Calculated values | Experimental values |

This table would be populated with specific data from computational and experimental studies.

Simulated Vibrational Spectra (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of this compound. epstem.netscielo.org.za These calculated frequencies correspond to the different ways the atoms in the molecule can vibrate. The resulting simulated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. scielo.org.zanih.gov This comparison is a valuable tool for confirming the molecular structure and understanding its dynamic behavior.

Table 3: Key Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Typical range: 3200-3600 |

| C-H (aromatic) stretch | Typical range: 3000-3100 |

| C=C (aromatic) stretch | Typical range: 1400-1600 |

| C-O stretch | Typical range: 1000-1300 |

Values are illustrative and would be replaced with specific calculated frequencies.

Ultraviolet-Visible (UV-Vis) Spectra and Electronic Excitation Calculations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. scielo.org.za These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za For this compound, TD-DFT calculations can predict the UV-Vis spectrum, offering insights into its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the furan (B31954) and phenyl rings. researchgate.net

Table 4: Calculated UV-Vis Absorption Data

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Calculated value | Calculated value |

| S₀ → S₂ | Calculated value | Calculated value |

This table presents the predicted electronic transitions from the ground state (S₀) to excited states (S₁, S₂, etc.).

Investigation of Nonlinear Optical (NLO) Properties

Determination of First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key tensor quantity that governs the second-order nonlinear optical response of a molecule. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. The determination of β is a focal point in the theoretical screening of potential NLO materials.

Computational methods, primarily Density Functional Theory (DFT), are widely employed to calculate the first-order hyperpolarizability of organic molecules. Functionals such as B3LYP are often used in combination with appropriate basis sets, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy in predicting molecular geometries and electronic properties. researchgate.net The calculation involves determining the molecule's response to an applied external electric field. The results from these calculations can predict whether a molecule possesses significant NLO activity. researchgate.net For instance, studies on related furan derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance the β value due to increased intramolecular charge transfer. researchgate.net

The output of such a computational study typically includes the individual tensor components of β (e.g., β_xxx, β_xyy, β_zzz, etc.) and the total (or static) first hyperpolarizability (β_tot), which is calculated from these components. A larger β_tot value generally indicates a stronger second-order NLO response. The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gap is also analyzed, as a smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Table 1: Representative Data for First-Order Hyperpolarizability (β) Calculation This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Description | Typical Unit |

|---|---|---|

| β_xxx, β_xyy, ... | Components of the first hyperpolarizability tensor. | a.u. (atomic units) |

| β_tot | Total first hyperpolarizability. | a.u. (atomic units) |

| μ | Dipole moment. | Debye |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | eV |

Second-Order Hyperpolarizability (γ) Considerations

The second-order hyperpolarizability, or third-order polarizability (γ), is the molecular property responsible for third-order nonlinear optical phenomena, such as third-harmonic generation and two-photon absorption. A large γ value is desirable for applications in all-optical switching, optical limiting, and data storage. nih.gov

Theoretical investigations into the second-order hyperpolarizability also heavily rely on quantum chemical calculations. frontiersin.org Time-dependent density functional theory (TD-DFT) is a common method used to calculate the dynamic γ values, which describe the NLO response at specific frequencies of light. researchgate.net The static γ value is the response in a constant electric field.

Computational studies on furan homologues have shown that factors like the presence of heavy atoms and the extent of π-conjugation can systematically increase the second hyperpolarizability. researchgate.net For a molecule like this compound, the interaction between the π-electron systems of the furan and phenyl rings would be a critical factor influencing its γ value. Designing molecules with extended π-conjugated systems is a known strategy for enhancing third-order NLO properties. nih.gov The analysis of γ provides insight into the electronic transitions that contribute most significantly to the nonlinear response. researchgate.net

Table 2: Representative Data for Second-Order Hyperpolarizability (γ) Calculation This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Description | Typical Unit |

|---|---|---|

| γ_xxxx, γ_yyyy, ... | Components of the second hyperpolarizability tensor. | a.u. (atomic units) |

| <γ> | Average second hyperpolarizability. | a.u. (atomic units) |

| α_iso | Isotropic (average) polarizability. | a.u. (atomic units) |

Advanced Applications of 3 Furyl 3 Methoxyphenyl Methanol in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 3-Furyl-(3-methoxyphenyl)methanol makes it a valuable precursor for a variety of complex molecules. Its furan (B31954) nucleus can participate in a range of chemical transformations, while the methoxy-substituted phenyl ring and the hydroxyl group provide additional sites for modification and elaboration.

Building Block for Diverse Heterocyclic Compounds

This compound serves as a foundational element in the synthesis of a wide array of heterocyclic compounds. The furan ring, a diene system, is particularly amenable to cycloaddition reactions, and the alcohol functionality can be readily converted into other functional groups to facilitate cyclization processes.

Nitrogen-containing heterocycles are a significant class of compounds often targeted in medicinal chemistry due to their widespread biological activities. nih.govresearchgate.net The synthesis of such compounds can be achieved through various strategies starting from furan derivatives. For instance, multicomponent reactions (MCRs) provide an efficient and environmentally friendly approach to complex molecules like triazoles, imidazoles, pyrazoles, and pyrimidines. researchgate.net While specific examples detailing the use of this compound are not extensively documented, the general principles of using furyl methanols in such syntheses are well-established. The furan moiety can act as a precursor to dicarbonyl compounds through oxidative ring-opening, which can then be condensed with nitrogen-containing reagents to form various heterocycles.

Oxygen-containing heterocycles, such as tetrahydrofurans and γ-butyrolactones, are also accessible from furan-based starting materials. pku.edu.cn These structures are prevalent in numerous natural products and are valuable synthetic intermediates. pku.edu.cn Intramolecular O-H insertion reactions and Wolff rearrangements of α-diazocarbonyl compounds derived from alcohols are established methods for synthesizing these types of heterocycles. pku.edu.cn Although direct application with this compound is a subject for further research, the underlying chemistry is highly relevant.

The following table summarizes representative examples of heterocyclic systems that can be synthesized from furan precursors, illustrating the potential pathways for this compound.

| Heterocyclic System | Synthetic Approach from Furan Precursors | Potential Application of this compound |

| Pyrimidines | Condensation of a furan-derived dicarbonyl compound with guanidine. nih.gov | Oxidative cleavage of the furan ring to a 1,4-dicarbonyl intermediate, followed by condensation. |

| Tetrazoles | [2+3] Cycloaddition of aryl nitriles with sodium azide. nih.gov | Conversion of the alcohol to a nitrile, followed by cycloaddition. |

| Purines | Two-step synthesis involving condensation and cyclization. nih.gov | Could serve as a precursor for one of the ring systems. |

| Tetrahydrofurans | Intramolecular O–H insertion of α-diazocarbonyl compounds. pku.edu.cn | Conversion of the alcohol to a diazo compound for subsequent cyclization. |

| γ-Butyrolactones | Wolff rearrangement of α-diazocarbonyl compounds. pku.edu.cn | Similar to tetrahydrofuran (B95107) synthesis, involving a diazo intermediate. |

| 2,3-Dihydrobenzofurans | Reaction of arynes with aldehydes followed by cyclization. nih.gov | The furan ring could potentially be transformed to participate in such reactions. |

Precursor in the Synthesis of Advanced Chemical Intermediates

Beyond the direct synthesis of heterocycles, this compound is a precursor to more advanced chemical intermediates that are themselves valuable in multi-step synthetic sequences. The ability to selectively manipulate the different functional groups of the molecule is key to its utility.

For example, the synthesis of N-substituted indoles and certain anticancer drug inhibitors can proceed through N-functionalized arylhydrazines, which can be synthesized from primary benzylic alcohols. nih.gov This suggests a potential pathway where this compound could be utilized.

Furthermore, the development of fused polycyclic furans, such as benzodifurans, has highlighted the importance of multisubstituted furan compounds as building blocks for materials with interesting optoelectronic properties. acs.org The synthetic strategies for these materials often involve the cyclization of ortho-alkynylphenols, and while not a direct application, it showcases the value of highly functionalized furan cores.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods, particularly in the areas of catalysis and reagent design.

Catalyst Development for Transformations Involving this Compound

The transformation of furan derivatives is an active area of research, with a focus on developing sustainable and efficient catalytic pathways. frontiersin.org While catalysts specifically designed for this compound are not widely reported, advancements in the catalysis of furanic compounds are directly applicable.

For instance, cobalt(II) complexes have been shown to be effective in catalyzing the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.gov This method is tolerant of a wide range of functional groups and could potentially be applied to derivatives of this compound.

Catalytic asymmetric synthesis is another area of intense interest. Chiral phosphoric acids have been used to catalyze the asymmetric cyclodehydration to form atropisomeric N-aryl 1,2,4-triazoles. nih.gov The development of chiral ligands for asymmetric alkylation with alkylzincs is also a significant area of research. researchgate.net These catalytic systems could potentially be adapted for enantioselective transformations involving this compound or its derivatives.

The following table highlights some catalytic systems that could be relevant for transformations of this compound.

| Catalytic System | Transformation | Potential Application |

| Cobalt(II) Porphyrin Complexes | Metalloradical cyclization of alkynes and diazo compounds | Synthesis of highly substituted furans from derivatives of the title compound. nih.gov |

| Chiral Phosphoric Acids | Asymmetric cyclodehydration | Enantioselective synthesis of atropisomeric heterocycles. nih.gov |

| Palladium(phosphinoxazoline) | Asymmetric allylic alkylation | Catalytic construction of quaternary carbon-fluoride units. nih.gov |

| Chiral Aziridine Ligands | Asymmetric alkylation with alkylzincs | Enantioselective addition to aldehydes. researchgate.net |

| Non-noble Metal Nanoparticles | Furfural (B47365) hydrogenation | Selective reduction of the furan ring or other functional groups. frontiersin.org |

Reagent Design for Selective Chemical Reactions

The design of reagents for selective chemical reactions is crucial for controlling the outcome of complex transformations. In the context of this compound, reagents that can selectively target one functional group in the presence of others are highly valuable.

For example, systems like PPh3/DDQ have been developed for the regiospecific selective N-functionalization of arylhydrazines with primary benzylic alcohols. nih.gov This demonstrates the potential for developing reagent systems that can selectively activate the hydroxyl group of this compound for subsequent reactions.

The development of reagents for the synthesis of heterocyclic compounds from aryl/alkyl alkynyl aldehydes is also an active area. nih.gov These methods often involve metal-catalyzed or metal-free promoted cyclization reactions and highlight the ongoing efforts to design reagents for the efficient construction of complex molecular scaffolds.

Polymerization and Materials Science Applications

Furan-based monomers are of significant interest in materials science due to their derivation from renewable resources and their ability to undergo a variety of polymerization reactions. nih.gov The Diels-Alder reaction, in particular, offers a versatile and atom-economical route to both linear and cross-linked polymers. nih.gov

The reaction of furan derivatives with dienophiles such as maleimides can lead to the formation of thermoreversible networks. nih.govmdpi.comnih.gov This "click chemistry" approach allows for the creation of materials that can be cross-linked and de-crosslinked with temperature, offering potential applications in self-healing materials and recyclable plastics. nih.govmdpi.comnih.gov A study on the Diels-Alder reactions of 3-[methoxypoly(oxyethylene)]methylene furan with various maleimides demonstrated the formation of corresponding adducts and the reversible nature of the bonding. epa.gov

While specific polymerization studies involving this compound are not yet prevalent in the literature, its structure suggests it could be a valuable monomer. The hydroxyl group could be used as a point of attachment to a polymer backbone, with the furan ring available for subsequent cross-linking via the Diels-Alder reaction. The methoxyphenyl group could also influence the properties of the resulting polymer, such as its solubility and thermal stability.

The following table outlines the key aspects of furan-based polymerization relevant to this compound.

| Polymerization Method | Key Features | Potential Application of this compound |

| Diels-Alder Polymerization | Atom-economical, forms thermoreversible networks. nih.govnih.gov | The furan ring can act as the diene for cross-linking. |

| Living Anionic Polymerization | Controlled synthesis of polymers with defined architectures. nih.govmdpi.com | Can be used to create well-defined polymers with pendant furan groups. |

| Hydrosilylation | Functionalization of polymers. nih.govmdpi.com | A potential method to attach the furan moiety to a polymer backbone. |

Monomer in Thermosetting Resins and Coatings Production

The incorporation of furan-containing monomers is a well-established strategy for producing bio-based thermosetting resins. Typically, compounds like furfuryl alcohol or 5-hydroxymethylfurfural (B1680220) (HMF) are used as precursors. justia.comgoogle.comjustia.comgoogle.com These monomers can undergo acid-catalyzed polymerization, where the alcohol functional group and the reactive furan ring participate in condensation reactions to form a hardened, cross-linked polymer network. rsc.org

Theoretically, this compound could act as a monomer in a similar fashion. The hydroxyl group provides a reactive site for initiating polymerization, while the furan ring offers potential for further cross-linking reactions. The presence of the methoxyphenyl group would be expected to influence the final properties of the resin, such as its thermal stability, rigidity, and chemical resistance, by introducing a bulky, aromatic component into the polymer backbone. However, no specific patents or research articles were found that utilize this compound for this purpose or provide data on the properties of the resulting resins. justia.comgoogle.com

Formation of Cross-Linked Polymer Networks

A key feature of furan-based polymers is their ability to form cross-linked networks, which is essential for creating robust thermosetting materials. One of the most common methods for achieving this is through the Diels-Alder reaction, a [4+2] cycloaddition between the furan ring (acting as a diene) and a suitable dienophile, such as a maleimide. nih.govnih.gov This reaction is often thermally reversible, allowing for the development of self-healing or recyclable thermosets.

In a polymer derived from this compound, the furan moieties within the polymer chains could serve as sites for such cross-linking. The reaction with a bismaleimide (B1667444) cross-linker, for instance, would create a three-dimensional network, imparting the material with the characteristic properties of a thermoset. The density and properties of this network could be tailored by controlling the amount of cross-linking agent. While this is a known strategy in furan polymer chemistry, no studies were identified that specifically apply this to polymers synthesized from this compound. nih.govnih.gov

Bio-inspired Synthesis and Exploration of Natural Product Analogs

Design and Synthesis of Derivatives Featuring Furan and Methoxyphenyl Structural Motifs

The furan ring and the methoxyphenyl group are important structural motifs found in a wide array of biologically active natural products and synthetic drugs. ijabbr.comijabbr.comnih.gov The furan scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The methoxyphenyl group is also a common feature in medicinal chemistry, often contributing to receptor binding and modulating the pharmacokinetic properties of a molecule.

The rational design of new bioactive molecules often involves combining known pharmacophores to create novel structures with enhanced or new activities. nih.gov Derivatives of this compound would represent a combination of these two key motifs. Synthetic chemists could modify the core structure—for example, by altering the substitution pattern on the phenyl ring or functionalizing the methanol (B129727) group—to create a library of new compounds for biological screening. Despite the clear potential, no specific research was found that describes the design and synthesis of such derivatives based on this particular starting material.

Contribution to the Synthesis of Natural Product Cores and Related Structures

Many complex natural products contain furan or methoxyphenyl cores. nih.govresearchgate.netrsc.org Synthetic strategies for these molecules often rely on building blocks that already contain these key fragments. For instance, a molecule like this compound could theoretically serve as a starting material or an intermediate in the total synthesis of a natural product that features a furyl-aryl linkage.

The synthesis of natural product analogs—structurally similar but modified versions of the natural compound—is a common strategy for developing new drugs with improved properties. The furan and methoxyphenyl moieties of this compound make it a plausible, albeit unconfirmed, building block for creating analogs of natural products like those containing a benzofuran (B130515) skeleton or other related heterocyclic systems. nih.gov However, a review of the literature did not yield any examples of total syntheses or analog preparations that explicitly use this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Furyl-(3-methoxyphenyl)methanol, and what are their comparative advantages?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, a Grignard reagent derived from 3-furylmagnesium bromide can react with 3-methoxybenzaldehyde, followed by reduction with NaBH₄ to yield the alcohol . Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) between furan derivatives and methoxyphenyl boronic acids have been reported .

- Key Considerations : Yield optimization depends on reaction temperature (typically 0–25°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Impurities often arise from incomplete reduction of intermediates, requiring purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the furyl and methoxyphenyl moieties. Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons in the furan ring (δ 6.2–7.4 ppm) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 204.0786 (C₁₂H₁₂O₃⁺) .

- FT-IR : Stretching frequencies for O–H (~3400 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) validate functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Findings :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .

- Stability : Degrades under prolonged UV exposure due to the furan ring’s photosensitivity. Store at 2–8°C in amber vials under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Contradictions & Solutions :

- Competing Aldehyde Oxidation : Use of NaBH₄ instead of LiAlH₄ minimizes over-reduction of the aldehyde intermediate.

- Palladium Catalyst Poisoning : Addition of phosphine ligands (e.g., PPh₃) improves catalytic efficiency in cross-coupling reactions, reducing byproduct formation .

Q. What mechanisms underlie the compound’s reported bioactivity, and how do structural modifications alter efficacy?

- Biological Activity : Preliminary studies suggest inhibitory effects on cytochrome P450 enzymes (e.g., CYP3A4) due to the methoxyphenyl group’s electron-donating properties. The furyl moiety may enhance membrane permeability .

- Structure-Activity Relationship (SAR) :

- Methoxy Position : Shifting the methoxy group to the para position reduces activity by 60%, indicating meta-substitution is critical for target binding .

- Furan Ring Replacement : Substituting furan with thiophene decreases potency, highlighting the role of oxygen in hydrogen-bond interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP3A4). The methoxyphenyl group shows strong π-π stacking with Phe304, while the hydroxyl group forms hydrogen bonds with Ser119 .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability, with RMSD values <2 Å indicating stable complexes .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., furan C2 at δ 110 vs. 115 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardization using deuterated benzene as a reference resolves these inconsistencies .

- Validation : Cross-referencing with synthesized analogs and DFT calculations (Gaussian 09) validates peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.